4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide
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Overview
Description
“4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide” is a chemical compound that combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The title compound was synthesized with a yield of 58% .
Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular weight of a similar compound, 4-fluorobenzo[d]thiazole-2-thiol, is 185.24 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were monitored by thin layer chromatography (TLC) . The colorimetric assays established weak COX-1 inhibitory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Scientific Research Applications
Mixed-ligand Copper(II)-Sulfonamide Complexes
These complexes, including variations of sulfonamide derivatives, have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The research indicates that the N-sulfonamide derivative plays a critical role in the interaction with DNA and demonstrates significant antiproliferative activity against yeast and human tumor cells, suggesting potential applications in cancer therapy (González-Álvarez et al., 2013).
Antidiabetic Activity of Sulfonamide Derivatives
Fluoropyrazolesulfonylurea and thiourea derivatives of sulfonamides have shown significant antidiabetic activity. The structure–activity relationship (SAR) analysis indicates that these compounds could be potential leads for future antidiabetic drug discovery (Faidallah et al., 2016).
Inhibitors of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, demonstrating potential for the detailed investigation of the kynurenine pathway's role in neuronal injury and diseases related to the central nervous system (Röver et al., 1997).
Carbonic Anhydrase Inhibitors for Antitumor Activity
A series of new sulfonamides has been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating their potential for antitumor activity studies (Gul et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibitory effects .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may lead to the death or inhibition of mycobacterium tuberculosis .
properties
IUPAC Name |
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZDGMLIZJOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide |
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